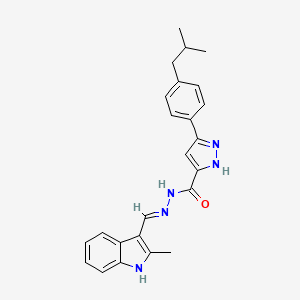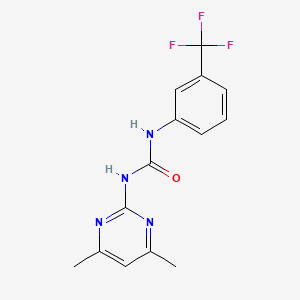
N'-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 and a molecular weight of 365.145 g/mol . This compound is a Schiff base, which is a class of compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-nitrobenzaldehyde and isonicotinohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized from ethanol to obtain the pure compound.
Análisis De Reacciones Químicas
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, affecting their activity. The nitro group in the compound can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
N’-(5-Bromo-2-hydroxy-3-nitrobenzylidene)isonicotinohydrazide can be compared with other Schiff bases derived from similar aldehydes and hydrazides. Some similar compounds include:
- N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- N’-(5-Bromo-2-hydroxy-3-methylbenzylidene)isonicotinohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H9BrN4O4 |
|---|---|
Peso molecular |
365.14 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-5-9(12(19)11(6-10)18(21)22)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
Clave InChI |
OKTQUNUGMKDVDY-FRKPEAEDSA-N |
SMILES isomérico |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
SMILES canónico |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11978103.png)
![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)

![3-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11978147.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978155.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)

![allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978175.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)
